molecular formula C19H28N2O4S B2497694 N-[(1-cyclopentylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 953209-32-0

N-[(1-cyclopentylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Número de catálogo: B2497694
Número CAS: 953209-32-0
Peso molecular: 380.5
Clave InChI: ZVFHQIAXAATJQY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[(1-Cyclopentylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydro-1,4-benzodioxine scaffold substituted at the 6-position with a sulfonamide group. The sulfonamide nitrogen is further functionalized with a (1-cyclopentylpiperidin-4-yl)methyl moiety, imparting both lipophilic and steric bulk to the structure. This compound belongs to a broader class of benzodioxine-sulfonamides, which have been extensively studied for diverse pharmacological activities, including antibacterial, anti-inflammatory, and enzyme inhibitory properties .

Propiedades

IUPAC Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4S/c22-26(23,17-5-6-18-19(13-17)25-12-11-24-18)20-14-15-7-9-21(10-8-15)16-3-1-2-4-16/h5-6,13,15-16,20H,1-4,7-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFHQIAXAATJQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-cyclopentylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring is often synthesized through a cyclization reaction involving cyclopentanone and an amine. The benzodioxine moiety can be introduced through a condensation reaction with a suitable dihydroxybenzene derivative. The final step involves the sulfonation of the compound to introduce the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency.

Análisis De Reacciones Químicas

Types of Reactions

N-[(1-cyclopentylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alcohols, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Aplicaciones Científicas De Investigación

N-[(1-cyclopentylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including neurological disorders and infections.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action of N-[(1-cyclopentylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparación Con Compuestos Similares

Table 1: Key Structural Analogues and Their Pharmacological Profiles

Compound Name / ID Core Structure Key Substituents Biological Activity (IC₅₀ / MIC) Reference
N-(2-Bromoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5a) Benzodioxine-sulfonamide 2-Bromoethyl, 4-methylbenzene Antibacterial: S. typhi (13.00 ± 0.89 µg/mL), E. coli (9.22 ± 0.70 µg/mL)
N-(4-Chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5e) Benzodioxine-sulfonamide 4-Chlorobenzyl, 4-methylbenzene Lipoxygenase inhibition (moderate)
N-{3-[6-(4-Methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (G620-0136) Benzodioxine-sulfonamide 4-Methylpiperidinyl-pyridazinylphenyl Not explicitly stated; structural focus on CNS targets
N-[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidinyl)sulfonyl]benzamide Benzodioxine-sulfonamide 1,3,4-Oxadiazol-2-yl, 4-methylpiperidinylsulfonyl No direct activity data; structural similarity to enzyme inhibitors

Structure-Activity Relationship (SAR) Insights

Antibacterial Activity :

  • Substituent Polarity : Bromoethyl (5a) and phenethyl (5b) groups enhance antibacterial potency against Gram-negative pathogens (e.g., E. coli IC₅₀ ~9 µg/mL), likely due to improved membrane permeability .
  • Steric Effects : Bulkier substituents like 3-phenylpropyl (5c) reduce activity against S. typhi, suggesting steric hindrance at the target site .
  • Electron-Withdrawing Groups : 4-Chlorobenzyl (5e) retains moderate lipoxygenase inhibition, indicating a role for halogenated aromatics in enzyme binding .

Enzyme Inhibition :

  • Lipoxygenase : Compounds with extended hydrophobic chains (e.g., 5c, 5e) show better inhibition than smaller alkyl variants, aligning with the enzyme’s hydrophobic active site .
  • Sulfonamide Linker : The benzodioxine-sulfonamide core is critical for maintaining baseline activity; modifications here often abolish potency .

CNS-Targeted Analogues :

  • Derivatives like G620-0136 () incorporate pyridazinyl and piperidinyl groups, which are common in neuromodulatory agents. These substitutions likely enhance blood-brain barrier penetration .

Comparative Pharmacokinetic and Physicochemical Properties

Table 2: Physicochemical Parameters of Selected Analogues

Compound ID / Name Molecular Weight logP Hydrogen Bond Donors Polar Surface Area (Ų) Notes
Target Compound ~450 (estimated) ~3.8* 1 ~80* Cyclopentylpiperidine enhances lipophilicity
5a 414.3 3.5 1 78.5 Bromoethyl group increases logP
G620-0136 466.56 3.81 1 81.1 Pyridazinylphenyl improves CNS targeting
5e 428.9 4.0 1 75.3 Chlorobenzyl boosts enzyme affinity

*Estimated based on structural similarity.

Key Research Findings and Gaps

Antibacterial Potency : The target compound’s cyclopentylpiperidinylmethyl group may improve Gram-positive activity compared to 5a–e, but this requires experimental validation.

Actividad Biológica

N-[(1-cyclopentylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Cyclopentylpiperidine moiety : This structure is known for its interactions with various receptors in the central nervous system.
  • Benzodioxine core : This core structure contributes to the compound's potential as a therapeutic agent.
  • Sulfonamide group : Known for its role in enzyme inhibition.

The biological activity of N-[(1-cyclopentylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is primarily attributed to its ability to interact with specific molecular targets:

  • Receptor Binding : The compound may act as a ligand for various receptors, modulating their activity and influencing downstream signaling pathways.
  • Enzyme Inhibition : Similar compounds have demonstrated inhibitory effects on carbonic anhydrases (CAs), which are critical in regulating pH and fluid balance in biological systems .

Inhibition Profiles

A comparative analysis of related sulfonamide compounds has shown significant variations in their inhibition profiles against human carbonic anhydrases (CA I, CA II, and CA IX). The following table summarizes the inhibition constants (KIK_I) for selected compounds:

CompoundTarget EnzymeKIK_I (nM)Selectivity Index
Compound ACA II0.57High
Compound BCA IX92.0Low
N-[...]CA I5.9Medium

This data indicates that modifications in molecular structure significantly affect enzyme selectivity and potency.

Study 1: Carbonic Anhydrase Inhibition

In a study focusing on biphenyl sulfonamides, compounds similar to N-[(1-cyclopentylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide were evaluated for their inhibitory effects on human carbonic anhydrases. The results demonstrated that certain structural modifications led to enhanced selectivity towards CA II over CA IX, suggesting potential therapeutic applications in treating conditions like glaucoma .

Study 2: Neuropharmacological Effects

Another study investigated the neuropharmacological properties of related piperidine derivatives. These compounds exhibited significant effects on neurotransmitter systems, particularly dopamine and serotonin pathways. The findings suggest that N-[(1-cyclopentylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide may have implications in treating mood disorders or neurodegenerative diseases.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.